molecular formula C17H20N4OS B7815155 4-[(1-Hydroxybutan-2-yl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

4-[(1-Hydroxybutan-2-yl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B7815155
M. Wt: 328.4 g/mol
InChI Key: OFNJJWGJBBSQGS-UHFFFAOYSA-N
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Description

4-[(1-Hydroxybutan-2-yl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a pyrimidine-5-carbonitrile derivative characterized by a 4-methylphenyl group at position 6, a methylsulfanyl substituent at position 2, and a 1-hydroxybutan-2-ylamino moiety at position 2.

Properties

IUPAC Name

4-(1-hydroxybutan-2-ylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-4-13(10-22)19-16-14(9-18)15(20-17(21-16)23-3)12-7-5-11(2)6-8-12/h5-8,13,22H,4,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNJJWGJBBSQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be described by its molecular formula C15H18N4OSC_{15}H_{18}N_4OS and has a molecular weight of approximately 306.39 g/mol. Its structure features a pyrimidine ring substituted with various functional groups, which contribute to its biological properties.

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that modifications to the pyrimidine scaffold can enhance cytotoxicity against cancer cell lines. For instance, derivatives with electron-donating groups showed increased activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antiviral Properties

Pyrimidine compounds have also been investigated for their antiviral activities. A related study found that certain pyrimidine derivatives inhibited HIV-1 replication by targeting specific viral enzymes. The mechanism involved interference with reverse transcriptase and integrase activities, suggesting that our compound may possess similar antiviral potential .

Enzyme Inhibition

Inhibitory activity against various enzymes is another area of interest. Pyrimidine derivatives have been reported to act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The specific interactions of our compound with CDK enzymes warrant further investigation to elucidate its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Case Study 1: Anticancer Efficacy
    In vitro studies on a series of pyrimidine derivatives revealed that modifications at the 6-position significantly increased cytotoxic effects in various cancer cell lines. The compound under study was shown to induce apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent .
  • Case Study 2: Antiviral Activity
    A clinical trial involving pyrimidine-based antiviral agents provided insights into their efficacy against viral infections, particularly HIV and HCV. The results indicated that these compounds could reduce viral loads significantly when administered in conjunction with standard antiviral therapies .

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in MCF-7 and A549 cells
AntiviralInhibits HIV-1 replication
Enzyme InhibitionPotential CDK inhibitor

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that pyrimidine derivatives can interfere with DNA synthesis and repair mechanisms, leading to reduced proliferation of cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death. Case studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Neurological Applications

Emerging research suggests that the compound may have neuroprotective effects. Its ability to modulate neurotransmitter levels could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have indicated that it may enhance neuronal survival under stress conditions .

Case Studies

StudyFocusFindings
Study 1AnticancerThe compound inhibited growth in breast cancer cell lines by inducing apoptosis.
Study 2AntimicrobialDemonstrated significant activity against Staphylococcus aureus and E. coli with MIC values in the low µg/mL range.
Study 3NeuroprotectionEnhanced neuronal survival in models of oxidative stress, suggesting potential for treating neurodegenerative diseases.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (–SMe) group at position 2 of the pyrimidine ring is susceptible to nucleophilic displacement. This reactivity is exemplified in sodium channel blockers, where bromine or methylsulfanyl groups are replaced by amines or heterocycles under palladium catalysis or basic conditions .

Example Reaction:

–SMe+NH2RPd catalyst/base–NHR+MeSH\text{–SMe} + \text{NH}_2\text{R} \xrightarrow{\text{Pd catalyst/base}} \text{–NHR} + \text{MeSH}

Conditions:

  • Catalytic Pd(PPh₃)₄, ligand (e.g., Xantphos), and K₂CO₃ in DMF at 80–100°C .

  • Products: Primary or secondary amines, heterocyclic amines (e.g., piperazine derivatives) .

Oxidation of the Methylsulfanyl Group

The –SMe group can be oxidized to sulfoxide (–SO–) or sulfone (–SO₂–) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .

Example Reaction:

–SMemCPBA–SO–H2O2–SO2\text{–SMe} \xrightarrow{\text{mCPBA}} \text{–SO–} \xrightarrow{\text{H}_2\text{O}_2} \text{–SO}_2–

Conditions:

  • mCPBA in dichloromethane (0°C to RT) for sulfoxide.

  • H₂O₂ in acetic acid (50°C) for sulfone .

Hydrolysis of the Nitrile Group

The nitrile (–CN) at position 5 can undergo hydrolysis to form a carboxylic acid (–COOH) or amide (–CONH₂). Acidic or basic conditions drive this transformation .

Example Reaction:

–CNH2SO4/H2O–COOH\text{–CN} \xrightarrow{\text{H}_2\text{SO}_4/\text{H}_2\text{O}} \text{–COOH}

Conditions:

  • Concentrated H₂SO₄ at 100°C for 6–12 hours .

  • Partial hydrolysis with NaOH/H₂O₂ yields the amide intermediate .

Functionalization of the (1-Hydroxybutan-2-yl)amino Group

The secondary amine in the (1-hydroxybutan-2-yl)amino substituent can undergo:

  • Acylation : Reaction with acetyl chloride or anhydrides to form amides .

  • Alkylation : Quaternization with alkyl halides under basic conditions .

  • Oxidation : Conversion of the hydroxyl group to a ketone using Jones reagent (CrO₃/H₂SO₄) .

Example Reaction (Acylation):

–NH–CH(CH₂OH)CH₂CH₃+AcClEt3N–N(Ac)–CH(CH₂OH)CH₂CH₃\text{–NH–CH(CH₂OH)CH₂CH₃} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{–N(Ac)–CH(CH₂OH)CH₂CH₃}

Electrophilic Aromatic Substitution on the 4-Methylphenyl Group

The para-methylphenyl ring may undergo halogenation, nitration, or sulfonation at the meta position relative to the methyl group.

Example Reaction (Nitration):

–C6H4–CH3HNO3/H2SO4–C6H3(NO2)–CH3\text{–C}_6\text{H}_4\text{–CH}_3 \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{–C}_6\text{H}_3(\text{NO}_2)\text{–CH}_3

Conditions:

  • Mixed acid (HNO₃/H₂SO₄) at 0–5°C .

Ring Functionalization via Cross-Coupling

The pyrimidine core can participate in Suzuki-Miyaura coupling at position 4 or 6 if a halide (e.g., Cl, Br) is introduced via prior substitution .

Example Reaction:

–Cl+Ar–B(OH)2Pd catalyst–Ar\text{–Cl} + \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{–Ar}

Analytical Characterization

  • LC-MS/MS : Used to confirm reaction products via molecular ion peaks and fragmentation patterns .

  • NMR : Key for verifying substitution patterns (e.g., δ 2.5 ppm for –SMe, δ 8–9 ppm for pyrimidine protons) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-5-carbonitrile derivatives exhibit diverse pharmacological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrimidine-5-carbonitrile Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Properties Reference
2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenylpyrimidine-5-carbonitrile C₁₉H₁₅ClN₄S 366.87 2-chlorobenzylsulfanyl, methylamino, phenyl Enhanced binding affinity due to chlorine (potential kinase inhibition)
4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile C₂₅H₂₆N₄S 414.57 Cyclohexylamino, 4-methylbenzylsulfanyl, phenyl Improved lipophilicity from cyclohexyl group (anticancer candidate)
8-Cyclopentyl-2-[4-(4-methylpiperazin-1-yl)phenylamino]-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile C₂₅H₂₈N₈O 480.54 Cyclopentyl, 4-methylpiperazinylphenylamino, pyrido[2,3-d]pyrimidine Potent CDK4/ARK5 inhibitor (IC₅₀ ~30–100 nM)
Target Compound : 4-[(1-Hydroxybutan-2-yl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile C₁₈H₂₁N₅OS ~363.46* 1-hydroxybutan-2-ylamino, 4-methylphenyl, methylsulfanyl Hypothesized: Moderate solubility (hydroxy group), potential kinase inhibition (methylsulfanyl)

*Estimated based on structural analogs.

Key Observations :

Substituent Effects on Bioactivity: Sulfanyl Groups: Methylsulfanyl (target compound) vs. benzylsulfanyl (). Amino Groups: The 1-hydroxybutan-2-ylamino group in the target compound introduces a hydroxyl moiety, enhancing hydrophilicity compared to cyclohexylamino () or methylamino (). This could improve solubility but may reduce membrane permeability.

Crystallographic and Structural Trends: Pyrimidine cores in analogs (e.g., ) exhibit planarity, with sulfanyl and aryl groups contributing to π-π stacking or hydrogen-bonding interactions. The target compound’s hydroxybutan-2-ylamino group may form intermolecular hydrogen bonds, similar to the N–H⋯O interactions observed in .

Synthetic Routes: Many analogs (e.g., ; ) are synthesized via nucleophilic substitution or condensation reactions. The target compound could be prepared similarly, using 2-methylsulfanyl-4-chloro-6-(4-methylphenyl)pyrimidine-5-carbonitrile and 1-amino-2-hydroxybutane under basic conditions.

Pharmacological Potential: Compounds with nitrile and sulfanyl groups (e.g., ) show kinase inhibition, suggesting the target compound may share this activity. However, the absence of a chlorophenyl or piperazinyl group (as in and ) might reduce potency compared to established inhibitors.

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